2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylpropan-1-one
Overview
Description
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylpropan-1-one is a complex organic compound that features a pyrazole ring substituted with nitro and dimethyl groups, linked to a piperidine ring through a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylpropan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a 1,3-diketone or through dipolar cycloaddition reactions.
Coupling with Piperidine: The final step involves coupling the acylated pyrazole with piperidine under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Substitution: The dimethyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or alkylating agents.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 1-[2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)propanoyl]piperidine.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: 3,5-dimethyl-4-nitro-1H-pyrazole-1-carboxylic acid and piperidine.
Scientific Research Applications
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylpropan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Coordination Chemistry: The compound can act as a ligand in the formation of metal complexes.
Agrochemistry: It is explored for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperidine: Lacks the nitro group, which may result in different biological activities.
1-[2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)propanoyl]piperidine:
Uniqueness: 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylpropan-1-one is unique due to the presence of both nitro and dimethyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological properties .
Properties
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-9-12(17(19)20)10(2)16(14-9)11(3)13(18)15-7-5-4-6-8-15/h11H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWESNDCEBMDVQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)N2CCCCC2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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